molecular formula C12H20O B14421200 2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene CAS No. 81991-72-2

2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene

Cat. No.: B14421200
CAS No.: 81991-72-2
M. Wt: 180.29 g/mol
InChI Key: LMGBUUJTWAQRHJ-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-6,6-dimethylbicyclo[311]hept-2-ene is a bicyclic compound that belongs to the pinene family This compound is characterized by its unique bicyclo[311]hept-2-ene ring system, which includes a cyclohexyl and a cyclobutyl ring fused at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene typically involves the use of pinene as a starting material. The synthetic route includes several steps:

    Hydroboration-Oxidation: Pinene undergoes hydroboration followed by oxidation to introduce hydroxyl groups.

    Etherification: The hydroxyl groups are then converted to methoxy groups through etherification reactions using methanol and an acid catalyst.

    Cyclization: The intermediate compounds undergo cyclization to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration-oxidation and etherification processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene has several scientific research applications:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of fragrances and flavoring agents due to its unique aroma.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    α-Pinene: A major component of essential oils from conifers, known for its antimicrobial and anti-inflammatory properties.

    β-Pinene: Another isomer of pinene with similar biological activities.

    δ-Pinene: Less common but also exhibits similar properties.

Uniqueness

2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene is unique due to its specific methoxyethyl substitution, which may enhance its solubility and reactivity compared to other pinene derivatives. This structural modification can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

81991-72-2

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-(2-methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C12H20O/c1-12(2)10-5-4-9(6-7-13-3)11(12)8-10/h4,10-11H,5-8H2,1-3H3

InChI Key

LMGBUUJTWAQRHJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)CCOC)C

Origin of Product

United States

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